molecular formula C17H13NO B12794519 1,2-Epoxy-1,2,3,4-tetrahydrobenz(c)acridine CAS No. 85617-44-3

1,2-Epoxy-1,2,3,4-tetrahydrobenz(c)acridine

Cat. No.: B12794519
CAS No.: 85617-44-3
M. Wt: 247.29 g/mol
InChI Key: BIIGQRJKOCTAOL-UHFFFAOYSA-N
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Description

1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is a polycyclic aromatic compound that features an epoxy group and a tetrahydrobenzene ring fused to an acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine typically involves the following steps:

    Formation of the Tetrahydrobenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the tetrahydrobenzene ring.

    Acridine Ring Formation: The acridine moiety can be synthesized via cyclization reactions involving aromatic amines and aldehydes or ketones.

    Epoxidation: The final step involves the epoxidation of the double bond in the tetrahydrobenzene ring using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

Industrial production of 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and epoxidation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dihydroxy derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.

Major Products

    Dihydroxy Derivatives: Formed through oxidation.

    Diols: Resulting from the reduction of the epoxy ring.

    Substituted Acridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex polycyclic compounds.

    Biology: Studied for its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its potential use in developing anticancer agents due to its ability to intercalate with DNA.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine exerts its effects involves:

    DNA Intercalation: The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting DNA replication and transcription.

    Epoxide Reactivity: The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential mutagenic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Epoxy-1,2,3,4-tetrahydrobenz©acridine is unique due to its specific ring fusion and the presence of an epoxy group, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

CAS No.

85617-44-3

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene

InChI

InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-6-5-10-7-8-14-17(19-14)15(10)16(12)18-13/h1-6,9,14,17H,7-8H2

InChI Key

BIIGQRJKOCTAOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3C1O3)C4=NC5=CC=CC=C5C=C4C=C2

Origin of Product

United States

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